
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Descripción general
Descripción
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It is used in research and development .
Synthesis Analysis
The synthesis of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) .Physical And Chemical Properties Analysis
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a solid compound with a molecular weight of 205.93 . The melting point is between 123-127 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” can be used as an organic synthesis intermediate . This means it can be used in the production of a wide range of organic compounds, serving as a crucial component in various chemical reactions.
Pharmaceutical Intermediate
This compound also serves as a pharmaceutical intermediate , which implies its use in the production of various pharmaceutical drugs. The specific drugs that use this compound as an intermediate can vary widely, depending on the drug’s chemical structure and mechanism of action.
Lactate Dehydrogenase Inhibitors
The compound is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors . These inhibitors can be used against cancer cell proliferation, providing a potential pathway for cancer treatment.
PAI-1 Inhibition
Antituberculosis Drugs
The compound is used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis is a serious infectious disease, and the development of new drugs is crucial in the fight against drug-resistant strains of the disease.
Modulators of Survival Motor Neuron Protein
Lastly, “4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is used in the synthesis of modulators of survival motor neuron protein . These modulators have potential applications in the treatment of spinal muscular atrophy, a genetic disorder characterized by the loss of motor neurons and progressive muscle wasting.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAMTYYMNLVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655550 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)phenylboronic acid | |
CAS RN |
886536-37-4 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



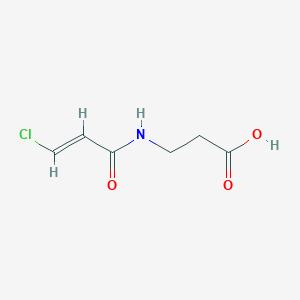
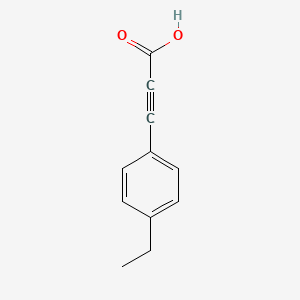
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
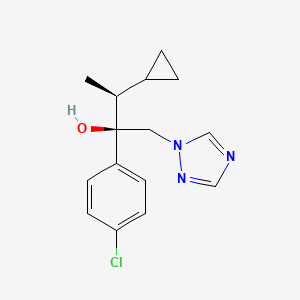


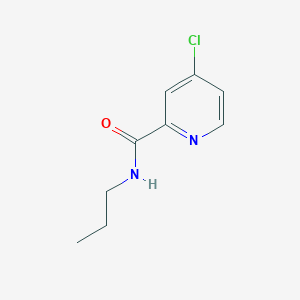


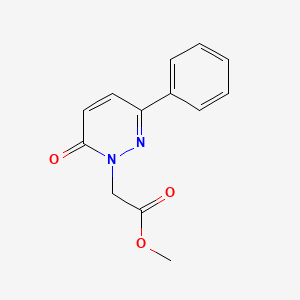

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

